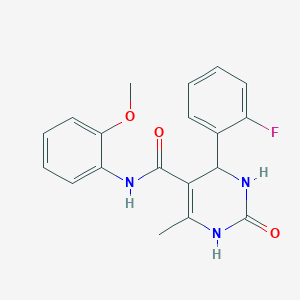![molecular formula C17H12ClN3O3S3 B2515721 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172750-64-9](/img/structure/B2515721.png)
5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, including antimicrobial and antiviral activities, as well as their use in treating conditions such as glaucoma due to their carbonic anhydrase inhibitory properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or aldehydes. For instance, a related compound was synthesized from 4-chlorobenzoic acid through a six-step process that included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide compounds . This method demonstrates the complexity and the multi-step nature of synthesizing sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework, including the arrangement of the functional groups and the overall three-dimensional conformation of the compound, which is crucial for understanding its biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group itself is a versatile moiety that can engage in hydrogen bonding and electrostatic interactions, which are essential for the biological activity of these compounds. The presence of chloro and methyl groups can also influence the reactivity and the binding affinity of these molecules to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, pKa, and the ability to bind to pigments in the iris, are critical factors in their pharmacological profile. For example, modifications to the 5-substituent on the thiophene ring can be made to optimize water solubility and pKa to minimize unwanted binding, which is particularly important for ocular applications . The antimicrobial activity of these compounds is also influenced by their structural features, with certain derivatives showing significant activity against various bacterial strains .
Applications De Recherche Scientifique
Antibacterial and Antitubercular Properties
A significant area of research involves the synthesis of novel heterocyclic compounds containing sulfonamide moieties, which demonstrate promising antibacterial and antitubercular activities. These activities are crucial for developing new therapeutic agents against resistant bacterial strains and tuberculosis. For instance, studies have shown the synthesis of new thiazolo[3,2-a]pyrimidine derivatives that exhibited significant antibacterial and antitubercular activities (Cai et al., 2016; Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity
Another area of application is in the exploration of its antitumor potential. Derivatives synthesized from this compound have been evaluated against various cancer cell lines, showing promising results as potential antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activity
Research has also extended into the antiviral domain, with synthesized derivatives showing activity against viruses such as the tobacco mosaic virus, indicating potential applications in agriculture and virology (Chen et al., 2010).
Anticonvulsant Agents
The structural versatility of this compound has been exploited to synthesize derivatives with anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders (Farag et al., 2012).
Mécanisme D'action
Target of Action
The compound 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide acts as an inhibitor of the blood coagulation factor Xa . This factor is a crucial component in the coagulation cascade, which is responsible for the clotting of blood.
Mode of Action
The compound interacts with the active site of factor Xa, inhibiting its function . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation process. As a result, the formation of blood clots is reduced.
Biochemical Pathways
The inhibition of factor Xa by 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the activation of thrombin, the compound disrupts this pathway, reducing the likelihood of clot formation.
Result of Action
The primary result of the action of 5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is the prevention of blood clot formation . This can help in the prophylaxis and treatment of thromboembolic diseases, such as myocardial infarction, stroke, and deep venous thrombosis .
Propriétés
IUPAC Name |
5-chloro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S3/c1-10-8-15(22)21-13(9-25-17(21)19-10)11-2-4-12(5-3-11)20-27(23,24)16-7-6-14(18)26-16/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVMXUOQCRHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

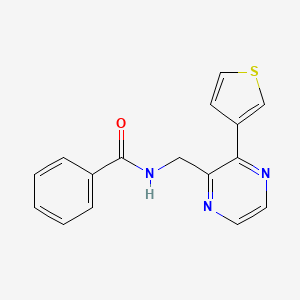
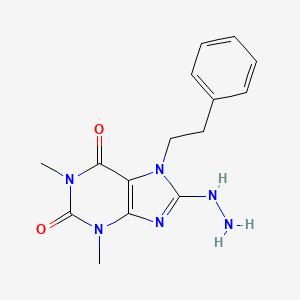
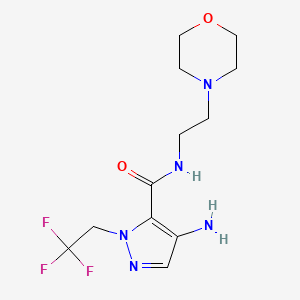
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
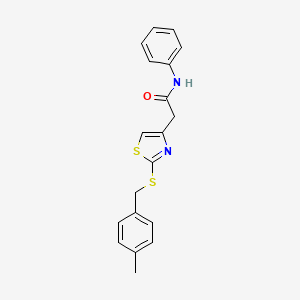
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
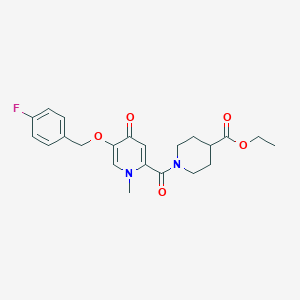

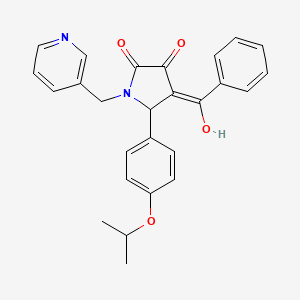
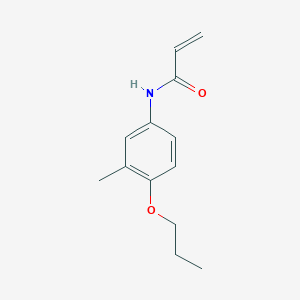
![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
